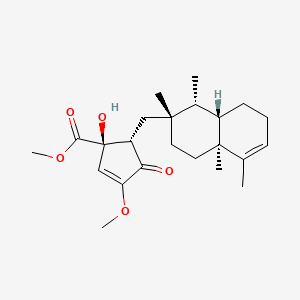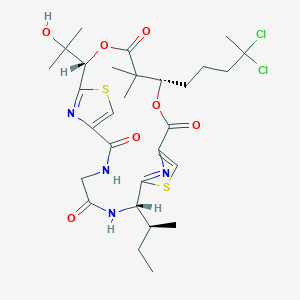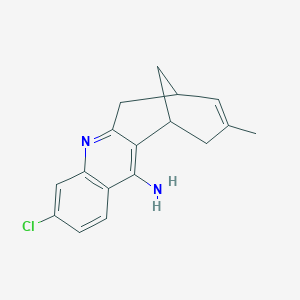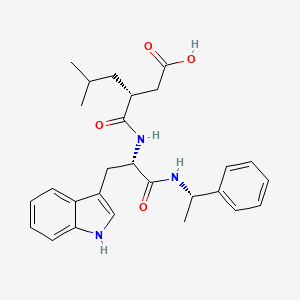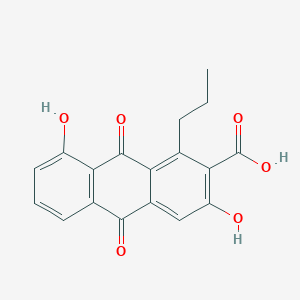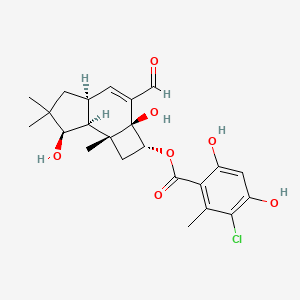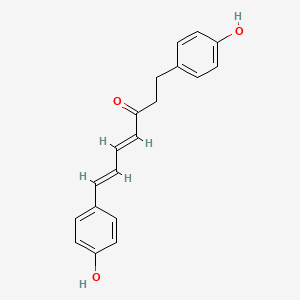
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
描述
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid compound that is characterized by the presence of two hydroxyphenyl groups attached to a heptadienone backbone. This compound is known for its biological activities and has been isolated from various plant sources, including the rhizomes of Curcuma kwangsiensis . It is a member of the phenols and enones, and it plays a role as a plant metabolite .
作用机制
Target of Action
The primary target of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is the nucleocapsid (N) protein of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . The N protein plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
This compound binds to the N-terminal domain of the N protein (N-NTD) . This binding has been validated using drug affinity responsive target stability assays . The compound exhibits outstanding inhibitory activity against the N protein .
Biochemical Pathways
The N protein is a multifunctional RNA-binding protein with many critical roles in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, this compound disrupts these processes .
Pharmacokinetics
It is known that the compound exhibits excellent anti-viral activity against hcov-oc43 and sars-cov-2, with ec50 values of 016 ± 001 μM and 017 ± 007 μM, respectively .
Result of Action
The result of the action of this compound is the inhibition of SARS-CoV-2 by targeting the N protein . This leads to a decrease in the virus’s ability to replicate and spread .
生化分析
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been identified as an inhibitor of the nucleocapsid protein of SARS-CoV-2, demonstrating outstanding inhibitory activity . The compound binds to the N-terminal domain of the nucleocapsid protein, thereby inhibiting its function . Additionally, it has been shown to inhibit lipid peroxidation more potently than alpha-tocopherol, indicating its strong antioxidant properties .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has demonstrated antiproliferative activity against cancer cells, including breast and lung cancer cells . The compound inhibits melanogenesis in B16 melanoma cells, suggesting its potential in treating skin disorders . Furthermore, it has been shown to protect cells from beta-amyloid insult, indicating its potential in neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the N-terminal domain of the nucleocapsid protein of SARS-CoV-2, inhibiting its function and thereby exhibiting antiviral activity . It also inhibits lipid peroxidation by interacting with cellular antioxidants, enhancing its protective effects against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity against the nucleocapsid protein of SARS-CoV-2 over extended periods . Long-term studies have shown that it continues to inhibit lipid peroxidation and protect cells from oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving breast cancer models, the compound exhibited a dose-dependent relationship, showing significant anticancer activity without causing weight reduction, mortality, or tissue toxicity . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit lipid peroxidation, indicating its role in oxidative stress pathways . The compound’s interaction with cellular antioxidants further enhances its protective effects against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Pharmacokinetics and tissue distribution studies have shown that the compound exhibits good bioavailability and stability . Its localization and accumulation within specific tissues contribute to its therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been shown to localize within cellular compartments involved in oxidative stress pathways, enhancing its protective effects against oxidative damage . Targeting signals and post-translational modifications may direct the compound to specific organelles, optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one can be synthesized through various synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by cyclization and dehydration reactions to form the heptadienone structure. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The compound can also be isolated from natural sources, such as the rhizomes of Curcuma kwangsiensis, through extraction and purification techniques .
化学反应分析
Types of Reactions
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the heptadienone structure to a more saturated form.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives. Substitution reactions can result in esters or ethers .
科学研究应用
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes .
相似化合物的比较
Similar Compounds
Curcumin: A well-known diarylheptanoid with similar structure and biological activities.
Diferuloylmethane: Another diarylheptanoid with anti-inflammatory and antioxidant properties.
Bisdemethoxycurcumin: A curcuminoid with similar therapeutic potential
属性
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-6,8-9,11-14,21-22H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROPQQWKBMABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=CC=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855509 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332371-82-1 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported biological activity of 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one?
A1: this compound has demonstrated in vitro growth inhibitory activity against bloodstream forms of African trypanosomes. [] Studies show it exhibits an IC50 value in the range of 1-3 µg/mL against this parasite, highlighting its potential as a lead compound for developing new trypanocidal drugs. [] Further research is needed to explore its mechanism of action and efficacy in vivo.
Q2: Has this compound been investigated as a potential antiviral agent?
A2: While not experimentally validated, in silico studies suggest that this compound could be a potential inhibitor of SARS-CoV2 main protease (Mpro). [] Molecular docking simulations revealed that this compound exhibits a strong binding affinity to the catalytic domain of Mpro, comparable to or even exceeding that of known inhibitors like lopinavir. [] These preliminary findings warrant further investigation through in vitro and in vivo studies to confirm its antiviral potential and explore its mechanism of action against SARS-CoV2.
Q3: What are the structural characteristics of this compound?
A3: this compound is a diarylheptanoid, characterized by two phenyl rings connected by a seven-carbon chain featuring a dienone moiety. While specific spectroscopic data is not provided in the cited research, its structure can be elucidated through a combination of 1D and 2D NMR techniques, as demonstrated for similar diarylheptanoids. [] Further analysis, including mass spectrometry and infrared spectroscopy, can provide additional structural information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


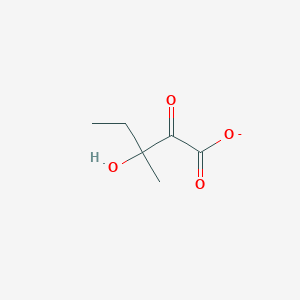


![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
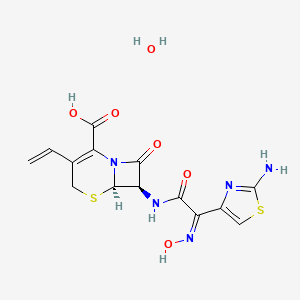
![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)
